Adenosine 5'-diphosphate (disodium)

P2Y12 receptor pharmacology platelet activation antiplatelet drug screening

Adenosine 5'-diphosphate (ADP) disodium salt (CAS 16178-48-6; molecular formula C10H13N5Na2O10P2; MW 471.2) is the disodium salt form of the endogenous purinergic nucleotide ADP. As the cognate agonist of the P2Y1, P2Y12, and P2Y13 G protein-coupled receptors, ADP plays a central role in platelet activation, hemostasis, and energy metabolism.

Molecular Formula C10H13N5Na2O10P2
Molecular Weight 471.17 g/mol
Cat. No. B10857498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-diphosphate (disodium)
Molecular FormulaC10H13N5Na2O10P2
Molecular Weight471.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1
InChIKeyORKSTPSQHZNDSC-JQAADMKISA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 5'-Diphosphate (Disodium): Core Identity and Pharmacological Baseline for Procurement Decisions


Adenosine 5'-diphosphate (ADP) disodium salt (CAS 16178-48-6; molecular formula C10H13N5Na2O10P2; MW 471.2) is the disodium salt form of the endogenous purinergic nucleotide ADP . As the cognate agonist of the P2Y1, P2Y12, and P2Y13 G protein-coupled receptors, ADP plays a central role in platelet activation, hemostasis, and energy metabolism [1][2]. The disodium salt formulation enhances aqueous solubility and handling characteristics compared to the free acid form, making it the preferred physical form for reproducible in vitro and ex vivo experimental workflows . However, the ubiquity of ADP in biological systems belies a nuanced pharmacological profile—its receptor subtype selectivity, partial versus full agonism across different receptor systems, and fundamental pharmacological divergence from ATP at the P2Y12 receptor make indiscriminate substitution with other adenine nucleotides or analogs scientifically unsound [1][2].

Why Adenosine 5'-Diphosphate (Disodium) Cannot Be Generically Substituted by ATP, 2-MeSADP, or Other Nucleotides


Despite superficial structural similarity among adenine nucleotides, the receptor-level pharmacology of ADP diverges sharply from its closest analogs. At the therapeutically critical P2Y12 receptor, ATP is not a weaker agonist substitute but a functional antagonist—rendering experimental results obtained with ATP qualitatively and mechanistically incompatible with those using ADP [1][2]. The synthetic analog 2-methylthio-ADP (2-MeSADP), while often used as a high-potency P2Y agonist, is 6- to 1,000-fold more potent than ADP depending on the receptor subtype and assay system, introducing a fundamentally different occupancy-response relationship that cannot be linearly extrapolated to endogenous ADP physiology [2][3]. Furthermore, ADP exhibits a distinct selectivity gradient across its cognate receptors (P2Y13 > P2Y12 ≫ P2Y1) that is not recapitulated by uracil-based nucleotides (UDP, UTP), which activate entirely different P2Y subtypes [4]. Even the choice of salt form carries practical consequences: the disodium salt delivers reliably high aqueous solubility (>50 mg/mL) that the free acid form does not match without ultrasonication, directly impacting experimental reproducibility in platelet aggregation and enzymatic assay workflows . These pharmacological and physicochemical distinctions establish that adenosine 5'-diphosphate (disodium) occupies a non-substitutable niche in purinergic research and platelet function diagnostics.

Adenosine 5'-Diphosphate (Disodium): Quantitative Differentiation Evidence Against Key Comparators


ADP vs ATP at the P2Y12 Receptor: Agonist–Antagonist Dichotomy Defines Non-Interchangeability

At the purified human P2Y12 receptor reconstituted in proteoliposomes, ADP acts as an agonist (EC50 ≈ 80 μM), whereas ATP alone produces no agonist effect and instead inhibits 2MeSADP-induced GTPase activity, establishing ATP as a low-affinity antagonist of P2Y12 [1]. In a complementary study using P2Y1-deficient mouse platelets and 1321N1 astrocytoma cells expressing human P2Y12, ATP antagonized ADP (0.5 μM)-induced adenylyl cyclase inhibition with an IC50 of 838 ± 610 μM, while 2MeSATP showed an IC50 of 13.5 ± 4.8 μM [2]. This agonist–antagonist inversion means that substituting ATP for ADP in any P2Y12-dependent assay—including platelet aggregation tests, cAMP modulation experiments, or P2Y12 antagonist screening—yields qualitatively opposite results, not merely quantitatively different ones.

P2Y12 receptor pharmacology platelet activation antiplatelet drug screening

ADP vs 2-MeSADP: Endogenous Physiological Agonist vs Supraphysiological Potency Analog

In human platelet assays employing selective P2Y1 receptor activation, ADP and 2-MeSADP exhibit markedly different concentration-response relationships. For the platelet aggregation response, the pEC50 values are ADP 5.88 (≈1.32 μM) and 2-MeSADP 6.69 (≈0.20 μM), representing a 6.5-fold potency difference [1]. For the more sensitive shape change (SC) response, pEC50 values shift to ADP 7.33 (≈47 nM) and 2-MeSADP 7.67 (≈21 nM), a 2.2-fold difference [1]. Critically, aggregation-eliciting agonist concentrations were approximately 10-fold higher than those eliciting shape change for both agonists, demonstrating that the differential responsivity is receptor-intrinsic and not analog-specific [1]. At the P2Y12 receptor in a purified system, 2MeSADP (EC50 = 80 nM) is approximately 1,000-fold more potent than ADP (EC50 ≈ 80 μM) [2]. These data demonstrate that 2-MeSADP cannot serve as a simple potency-matched substitute for ADP in any study seeking to replicate endogenous nucleotide physiology.

P2Y1 receptor platelet shape change aggregation pharmacodynamics

P2Y Subtype Selectivity Gradient: ADP Exhibits 135-Fold Differential Across Cognate Receptors

The IUPHAR/BPS Guide to Pharmacology consensus data establish that ADP displays a pronounced selectivity gradient across its three cognate P2Y receptors in human tissue [1]. ADP potency is highest at the Gi-coupled P2Y13 receptor (pEC50 = 7.94), followed by the Gi-coupled platelet P2Y12 receptor (pEC50 = 7.22), and lowest at the Gq-coupled P2Y1 receptor (pEC50 = 5.09) [1]. This corresponds to a 135-fold difference in EC50 between P2Y1 (≈8.1 μM) and P2Y13 (≈11.5 nM). For comparison, the synthetic analog 2-MeSADP compresses this selectivity range: P2Y1 pEC50 = 5.60 (≈2.5 μM), P2Y12 pEC50 = 8.3 (≈5.0 nM), a 500-fold span [1]. The endogenous gradient of ADP selectivity has direct functional consequences—at low physiological ADP concentrations, P2Y12 and P2Y13 are preferentially engaged over P2Y1, establishing a signaling hierarchy that synthetic analogs with different selectivity profiles cannot replicate.

P2Y receptor subtype profiling Gi vs Gq coupling signal transduction

Aqueous Solubility: ADP Disodium Salt Delivers Superior Handling vs Free Acid Form

The disodium salt formulation of ADP (CAS 16178-48-6) provides markedly enhanced aqueous solubility compared to the free acid form (CAS 58-64-0). Vendor-specified solubility data indicate that ADP disodium salt yields a clear solution at 5% (w/v) in water, equivalent to ≥50 mg/mL , and commercial sodium salt preparations achieve up to 85 mg/mL (198.97 mM) in water at 25°C . In contrast, the free acid form requires ultrasonication to achieve aqueous solubility of only 45–50 mg/mL . For typical platelet aggregation protocols using 1–20 μM final ADP concentrations from concentrated stock solutions, the disodium salt's superior solubility enables preparation of higher-concentration stocks (≥100 mM) that minimize solvent carryover and reduce freeze–thaw degradation of working solutions. The free acid's solubility limitation (≤117 mM even with ultrasonication) restricts stock concentration and batch-to-batch consistency.

nucleotide solubility assay buffer preparation reproducibility

UV Absorbance Ratio Specifications: Disodium Salt Provides Verifiable Lot-to-Lot Quality Control

The disodium salt form of ADP is supplied with defined UV absorbance ratio specifications that enable independent verification of chemical identity and purity by end users. Key quality control parameters include the A250/A260 ratio (0.76–0.84 at pH 7.0) and the A280/A260 ratio (0.12–0.20 at pH 7.0), which are sensitive indicators of nucleotide identity and the absence of UV-absorbing contaminants . The molar absorptivity at λmax (259 nm, pH 7.0) is specified as 15.4 × 10³ L/mol/cm [1], and commercial disodium salt preparations report a range of 14.9–15.9 × 10³ L/mol/cm . These spectrophotometric specifications, combined with HPLC purity ≥98% and water content (Karl Fischer) ≤15%, provide a multi-parametric purity profile that the free acid form and unbranded generic nucleotide preparations often lack . The sodium content specification (8.0–12.0% by flame photometry) additionally confirms the correct salt stoichiometry .

nucleotide purity quality control UV spectrophotometry procurement specification

ADP vs UDP: Adenine vs Uracil Nucleotide Dictates Mutually Exclusive P2Y Subtype Engagement

The P2Y receptor family exhibits a fundamental dichotomy between adenine-nucleotide-selective and uracil-nucleotide-selective subtypes [1]. ADP is the endogenous agonist for the adenine-selective receptors P2Y1 (pEC50 = 5.09, Gq-coupled), P2Y12 (pEC50 = 7.22, Gi-coupled), and P2Y13 (pEC50 = 7.94, Gi-coupled) [1]. In contrast, UDP is the preferred agonist for uracil-selective P2Y6 (pEC50 = 6.28) and P2Y14 (pEC50 = 6.80), at which ADP shows negligible or no activity [1]. This dichotomy is absolute at the level of receptor pharmacology: the P2Y2 receptor represents the sole subtype activated equipotently by both ATP and UTP (pEC50 = 7.07 and 7.22, respectively), but ADP and UDP are ineffective at this receptor [1][2]. For experimental protocols studying adenine-nucleotide-specific purinergic signaling, UDP cannot substitute for ADP, and vice versa—the two nucleotides address non-overlapping receptor populations.

P2Y receptor pharmacology nucleotide selectivity adenine vs uracil signaling

Adenosine 5'-Diphosphate (Disodium): Evidence-Anchored Application Scenarios for Procurement Decision-Making


Platelet Function Testing and Antiplatelet Drug Response Monitoring (LTA & Flow Cytometry)

ADP disodium salt is the indispensable endogenous platelet agonist for light transmission aggregometry (LTA) and flow cytometry-based platelet activation assays. At clinically relevant concentrations (1–20 μM), ADP induces biphasic platelet aggregation via sequential P2Y1-mediated shape change (pEC50 = 7.33) and P2Y12-mediated amplification and aggregate stabilization (pEC50 = 7.22) [1][2]. The disodium salt's high aqueous solubility (≥50 mg/mL clear solution) permits preparation of concentrated stock solutions (≥100 mM) that minimize solvent carryover into platelet-rich plasma . Critically, ATP cannot substitute for ADP in these assays because ATP is a P2Y12 antagonist (IC50 ≈ 838 μM), not an agonist—using ATP would yield false-negative aggregation results and misclassify patient antiplatelet drug responsiveness [3]. Laboratories performing P2Y12-specific testing (e.g., VerifyNow, VASP phosphorylation) for clopidogrel/ticagrelor monitoring should verify that their ADP source is certified free of ATP contamination, as even trace ATP can antagonize the P2Y12 response and artifactually elevate measured platelet inhibition [3].

P2Y12 Receptor Antagonist Screening and GPCR Pharmacology Studies

For pharmaceutical screening of novel P2Y12 antagonists (e.g., reversible inhibitors, irreversible prodrugs), ADP disodium serves as the cognate agonist for establishing baseline receptor activation. In purified P2Y12-R functional assays, ADP exhibits an EC50 of approximately 80 μM—three orders of magnitude less potent than 2MeSADP (EC50 = 80 nM) but representing the physiologically relevant activation mechanism [1]. The use of endogenous ADP rather than the supraphysiological agonist 2MeSADP for antagonist potency determination is pharmacologically essential: antagonist IC50 values obtained against 2MeSADP may not accurately predict antagonist efficacy against endogenous ADP-mediated signaling due to differences in agonist reserve and receptor occupancy requirements [1][2]. The disodium salt's defined UV absorbance ratio specifications (A250/A260 0.76–0.84) enable independent verification of chemical integrity before each screening campaign, supporting the reproducibility requirements of industrial-scale compound profiling .

P2Y1/P2Y12/P2Y13 Subtype Selectivity Profiling and Signal Transduction Research

ADP's endogenous selectivity gradient—P2Y13 (pEC50 = 7.94) > P2Y12 (pEC50 = 7.22) ≫ P2Y1 (pEC50 = 5.09)—provides a built-in pharmacological tool for titrating receptor subtype engagement by concentration selection [1]. At low nanomolar ADP concentrations (<100 nM), P2Y13 and P2Y12 are preferentially activated, while P2Y1 remains largely unoccupied. At micromolar concentrations (>1 μM), all three subtypes are engaged [1]. This concentration-dependent subtype selectivity cannot be replicated by 2-MeSADP, which exhibits an altered rank order (P2Y12 > P2Y13 > P2Y1) [1]. For researchers investigating differential Gi vs Gq signaling downstream of ADP receptors, the disodium salt's multi-parametric purity specifications (HPLC, UV ratios, water content, sodium content) provide the lot-to-lot consistency necessary for reproducible concentration-response curve generation across experimental replicates spanning weeks or months [2].

Energy Metabolism and ATPase/ATP Synthase Enzymatic Assays

As the substrate for ATP synthases and the product of ATPase-catalyzed dephosphorylation, ADP disodium is a core reagent in mitochondrial respiration studies, coupled enzyme assays (e.g., pyruvate kinase/lactate dehydrogenase), and ATP regeneration systems [1]. The disodium salt's specified molar absorptivity at 260 nm (14.9–15.9 × 10³ L/mol/cm) provides a convenient and non-destructive method for verifying stock solution concentration by UV spectrophotometry—a quality control step that is particularly important for enzymatic kinetic assays where accurate nucleotide concentration directly determines calculated Km and Vmax values [2]. Compared to the free acid form, which may contain variable amounts of water and counterions introducing weighing and stoichiometry errors, the disodium salt's defined sodium content (8.0–12.0%) and loss-on-drying specification (≤15%) support more accurate molar calculations for quantitative biochemistry [2].

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